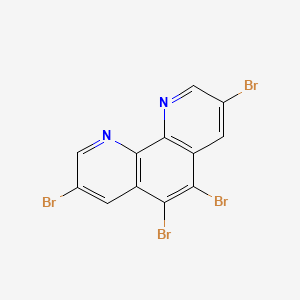

3,5,6,8-Tetrabromo-1,10-phenanthroline

Vue d'ensemble

Description

3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated heterocyclic compound with the molecular formula C₁₂H₄Br₄N₂ and a molecular weight of 495.79 g/mol . This compound is known for its unique structure, which includes four bromine atoms attached to a phenanthroline core. It is primarily used as a ligand in coordination chemistry and has applications in various fields, including catalysis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method uses sulfur dichloride (SCl₂) as a catalyst in the presence of pyridine . The reaction proceeds through the bromination of the phenanthroline core, resulting in the formation of the tetrabromo derivative. The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3,5,6,8-Tetrabromo-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alkyl halides, and organometallic compounds.

Redox Reactions: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) are used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenanthroline derivatives, while oxidation reactions can produce phenanthroline diones .

Applications De Recherche Scientifique

Coordination Chemistry

3,5,6,8-Tetrabromo-1,10-phenanthroline is utilized as a ligand in coordination chemistry. It forms stable metal complexes that are critical for various applications, including catalysis and material science. The presence of bromine atoms enhances the electronic properties of the ligand, making it suitable for binding transition metals effectively .

Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential to induce apoptosis in cancer cells and its role as a DNA intercalator. The tetrabrominated structure enhances its ability to interact with DNA compared to non-brominated counterparts.

Photodynamic Therapy

The compound has been explored for its applications in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species that selectively kill cancer cells. This therapeutic approach leverages the compound's ability to absorb light and generate cytotoxic effects upon irradiation.

Tumor Cell Line Study

A significant study by Zasheva et al. (2019) evaluated the effects of phenanthroline derivatives on tumor cell lines. The results demonstrated that this compound exhibited enhanced cytotoxicity compared to unmodified phenanthroline derivatives. This was attributed to the increased electron-withdrawing effect of the bromine substituents.

Metal Complexes Evaluation

Kaloyanov et al. (2011) explored various metal complexes formed with phenanthroline derivatives. The study highlighted that complexes involving this compound showed improved anticancer activity compared to their non-brominated counterparts. The coordination of metals such as platinum and palladium with this ligand resulted in compounds with enhanced biological efficacy.

Mécanisme D'action

The mechanism of action of 3,5,6,8-tetrabromo-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to their biological effects . The bromine atoms on the phenanthroline core enhance the compound’s reactivity and binding affinity, making it a versatile ligand in coordination chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline: The parent compound without bromine substitution.

4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups at positions 4 and 7, known for its electron-donating properties.

5-Chloro-1,10-phenanthroline: A chlorinated derivative with similar applications in coordination chemistry.

Uniqueness

3,5,6,8-Tetrabromo-1,10-phenanthroline is unique due to the presence of four bromine atoms, which significantly enhance its reactivity and binding properties compared to its non-brominated counterparts. This makes it particularly useful in applications requiring strong and selective coordination with metal ions .

Activité Biologique

3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a compound known for its chelating properties and biological activity. The compound's structure allows it to interact with various metal ions and biological systems, making it a subject of interest in biochemical research.

The synthesis of this compound typically involves the bromination of 1,10-phenanthroline under controlled conditions. For instance, it can be prepared by reacting phenanthroline with bromine in the presence of thionyl chloride, yielding a product with a purity of approximately 52% after recrystallization . The compound exhibits distinct infrared absorption characteristics that can be utilized for its identification and analysis .

Target Interactions

The primary biological activity of this compound is attributed to its ability to form complexes with metal ions such as copper(II). This interaction is significant as it may influence various biochemical pathways involving copper metabolism and the function of copper-dependent enzymes .

Biochemical Pathways

The compound's chelation properties allow it to modulate cellular processes. For example:

- Copper Metabolism : By binding copper ions, the compound may alter the activity of enzymes that require copper as a cofactor.

- Reactive Oxygen Species (ROS) Regulation : It has been suggested that phenanthroline derivatives can influence oxidative stress pathways by modulating superoxide levels.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that phenanthroline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Testing : The compound has shown low micromolar cytotoxicity against prostate cancer cells (PC3), with some derivatives demonstrating significantly higher selectivity compared to traditional chemotherapeutics like cisplatin .

Case Studies

Several studies have investigated the biological effects of brominated phenanthrolines:

- Study on Mitochondrial Dysfunction : A study reported that certain complexes derived from phenanthroline could induce mitochondrial dysfunction in cancer cells, leading to reduced ATP production and triggering apoptosis pathways .

- Fluorescent Probes : The compound has also been explored as a fluorescent probe for detecting biogenic amines due to its unique photophysical properties .

Data Tables

| Property | Value/Description |

|---|---|

| Synthesis Yield | ~52% (after recrystallization) |

| Main Biological Activity | Cytotoxicity against cancer cells |

| Mechanism | Copper(II) ion chelation |

| Anticancer Activity | Low micromolar IC50 values |

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3,5,6,8-Tetrabromo-1,10-phenanthroline, and how can purity be optimized?

Methodological Answer :

The synthesis typically involves bromination of 1,10-phenanthroline using bromine or N-bromosuccinimide (NBS) under controlled conditions. Evidence suggests that sequential Skraup reactions (from o-nitroaniline precursors) or direct bromination of the parent phenanthroline scaffold are common approaches . For purity optimization, column chromatography with polar solvents (e.g., dichloromethane/methanol gradients) is recommended, followed by recrystallization in ethanol. Analytical HPLC with UV detection at 254 nm can confirm purity (>95%) .

Q. Basic: Which analytical techniques are most reliable for structural confirmation of brominated phenanthrolines?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve bromine-induced deshielding effects; absence of aromatic proton signals confirms full substitution at positions 3,5,6,8 .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 495.79 (M) align with the molecular formula .

- X-ray Crystallography : Single-crystal analysis validates spatial arrangement of bromine substituents (e.g., co-crystallization studies with cytosine) .

Q. Advanced: How does this compound enhance nickel-catalyzed amination reactions, and what mechanistic insights exist?

Methodological Answer :

As a ligand, its electron-deficient bromine substituents stabilize Ni(acac) complexes, facilitating oxidative addition of aryl chlorides in amination reactions . Mechanistic studies suggest that the ligand’s steric bulk and electron-withdrawing effects reduce side reactions (e.g., β-hydride elimination). Reaction optimization requires balancing silane promoters (e.g., PMHS) and ligand ratios (1–5 mol%) to achieve >80% yields .

Q. Advanced: How should researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer :

Discrepancies often arise from variations in silane promoters (e.g., PMHS vs. other reductants) or solvent polarity. Systematic screening via a two-level full factorial design (factors: ligand concentration, pH, time) can identify optimal conditions . Cross-validation with kinetic studies (e.g., Eyring plots) or in situ FT-IR monitoring of intermediate species is advised .

Q. Basic: What methodological considerations apply when using brominated phenanthrolines in iron quantification assays?

Methodological Answer :

While 1,10-phenanthroline is standard for Fe detection via the 1,10-phenanthroline photometric method , brominated derivatives may interfere due to steric hindrance. Pre-treatment with hydroxylamine hydrochloride (to reduce Fe) and pH adjustment (2–9) are critical. UV-Vis calibration curves (510 nm) should account for ligand absorbance overlap .

Q. Advanced: What challenges arise in co-crystallization studies with brominated phenanthrolines, and how are they addressed?

Methodological Answer :

Bromine’s hydrophobicity complicates co-crystal formation with polar biomolecules (e.g., nucleobases). Ball-milling with cytosine (1:1 molar ratio) in acetonitrile or solvent evaporation under reduced pressure improves yields. PXRD and DSC confirm co-crystal stability, while Hirshfeld surface analysis maps non-covalent interactions .

Q. Basic: How do bromine substituents influence the ligand’s electronic and steric properties?

Methodological Answer :

Bromine increases electron-withdrawing capacity, lowering the ligand’s HOMO/LUMO gap (evidenced by cyclic voltammetry). Steric effects are minimal due to symmetric substitution at distal positions (3,5,6,8), preserving planar geometry for metal coordination .

Q. Advanced: How can thermodynamic data discrepancies (e.g., enthalpy of fusion) be reconciled across studies?

Methodological Answer :

Variations in DSC heating rates (1–10°C/min) or sample purity (>99% vs. 95%) significantly affect reported values. Computational validation via DFT (B3LYP/6-31G*) or reference to NIST-standardized data (e.g., heat capacities of anhydrous 1,10-phenanthroline) is critical .

Q. Advanced: What strategies optimize reaction conditions for catalytic applications in flow chemistry?

Methodological Answer :

Continuous-flow systems benefit from immobilized Ni-Tetrabromo-phenanthroline complexes on silica supports. Residence time (5–30 min) and temperature (60–100°C) are key variables. In-line UV monitoring at 280 nm tracks aryl chloride conversion .

Q. Basic: Why is this compound preferred over non-halogenated analogs in electron-deficient ligand design?

Methodological Answer :

Bromine’s strong σ-donor and weak π-acceptor properties enhance metal-ligand charge transfer, stabilizing high-oxidation-state metal centers (e.g., Ni or Cu). This is critical in redox-active catalysis, as shown in peroxovanadium-mediated drug penetration studies .

Propriétés

IUPAC Name |

3,5,6,8-tetrabromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJVWLAFSQLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466007 | |

| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66127-00-2 | |

| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,8-Tetrabromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.